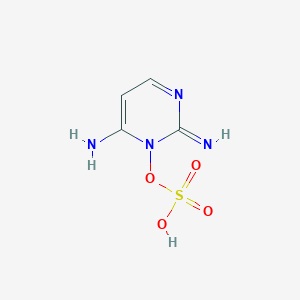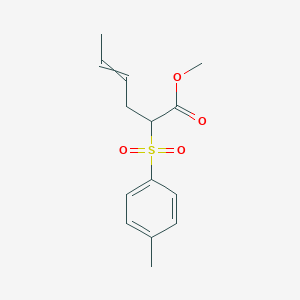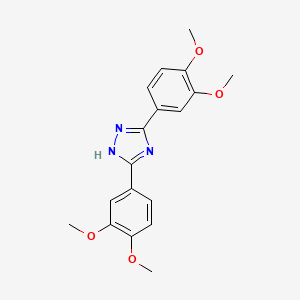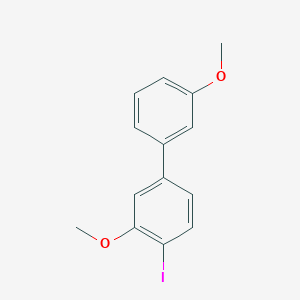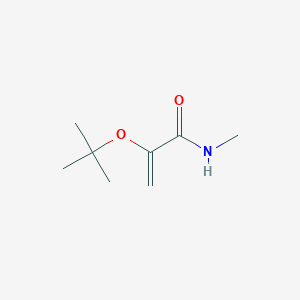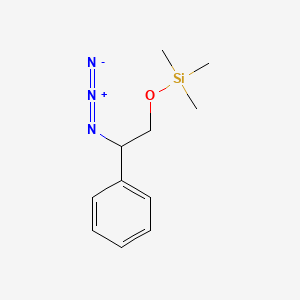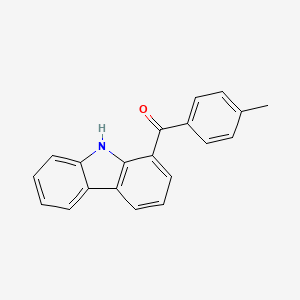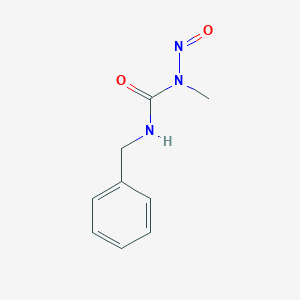![molecular formula C16H14Se B14318760 [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene CAS No. 111122-65-7](/img/structure/B14318760.png)
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is an organic compound that features a unique combination of a butadiene backbone with phenyl and selanyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene typically involves the coupling of 4-phenylbuta-1,3-diene with a selanyl reagent. One common method is the palladium-catalyzed Heck reaction, where 4-phenylbuta-1,3-diene is reacted with a selanyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automation can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selanyl oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selanyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The selanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as thiols, amines, or halides; reactions often require a base and are conducted at moderate temperatures.
Major Products
Oxidation: Selanyl oxides
Reduction: Reduced selanyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene involves its interaction with molecular targets through its reactive selanyl group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the conjugated diene system allows for interactions with biological macromolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the selanyl group.
4-Phenylbuta-1,3-dien-1-ol: Contains a hydroxyl group instead of a selanyl group.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Features a diacetylene bridge, providing different electronic properties.
Uniqueness
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of a conjugated diene system with a functionalizable selanyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
111122-65-7 |
|---|---|
Fórmula molecular |
C16H14Se |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
4-phenylbuta-1,3-dienylselanylbenzene |
InChI |
InChI=1S/C16H14Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-14H |
Clave InChI |
OUPUUPTUFJBFSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
